
3,4-Bis(methylsulfanyl)-1H-pyrrole-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Bis(methylsulfanyl)-1H-pyrrole-2-carbaldehyde: is an organic compound that belongs to the class of pyrroles. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom. The presence of two methylsulfanyl groups at the 3 and 4 positions and an aldehyde group at the 2 position makes this compound unique and of interest in various fields of research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis(methylsulfanyl)-1H-pyrrole-2-carbaldehyde typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Introduction of Methylsulfanyl Groups: The methylsulfanyl groups can be introduced via nucleophilic substitution reactions. For example, the reaction of a pyrrole derivative with methylthiol in the presence of a base can yield the desired product.
Formylation: The aldehyde group can be introduced through formylation reactions, such as the Vilsmeier-Haack reaction, which involves the reaction of the pyrrole derivative with a formylating agent like DMF and POCl3.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
3,4-Bis(methylsulfanyl)-1H-pyrrole-2-carbaldehyde: can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methylsulfanyl groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles like halides, amines, or thiols
Major Products Formed
Oxidation: 3,4-Bis(methylsulfanyl)-1H-pyrrole-2-carboxylic acid
Reduction: 3,4-Bis(methylsulfanyl)-1H-pyrrole-2-methanol
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used
科学的研究の応用
3,4-Bis(methylsulfanyl)-1H-pyrrole-2-carbaldehyde: has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3,4-Bis(methylsulfanyl)-1H-pyrrole-2-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the aldehyde group allows it to form covalent bonds with nucleophilic sites in proteins or other biomolecules, potentially altering their function.
類似化合物との比較
3,4-Bis(methylsulfanyl)-1H-pyrrole-2-carbaldehyde: can be compared with other similar compounds, such as:
3,4-Dimethyl-1H-pyrrole-2-carbaldehyde: Lacks the methylsulfanyl groups, which may result in different chemical reactivity and biological activity.
3,4-Bis(methylsulfanyl)-1H-pyrrole: Lacks the aldehyde group, which may affect its ability to form covalent bonds with biomolecules.
3,4-Bis(methylsulfanyl)-1H-pyrrole-2-carboxylic acid: Contains a carboxylic acid group instead of an aldehyde, which may influence its solubility and reactivity.
The uniqueness of This compound
特性
CAS番号 |
189090-45-7 |
|---|---|
分子式 |
C7H9NOS2 |
分子量 |
187.3 g/mol |
IUPAC名 |
3,4-bis(methylsulfanyl)-1H-pyrrole-2-carbaldehyde |
InChI |
InChI=1S/C7H9NOS2/c1-10-6-3-8-5(4-9)7(6)11-2/h3-4,8H,1-2H3 |
InChIキー |
YDLNILMSOCEDFS-UHFFFAOYSA-N |
正規SMILES |
CSC1=CNC(=C1SC)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Benzene, 1,3-bis[1-methyl-1-[4-(4-nitrophenoxy)phenyl]ethyl]-](/img/structure/B14268431.png)
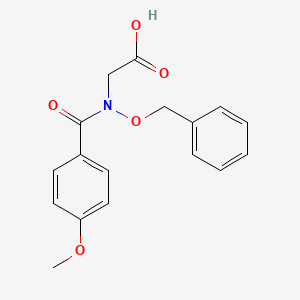

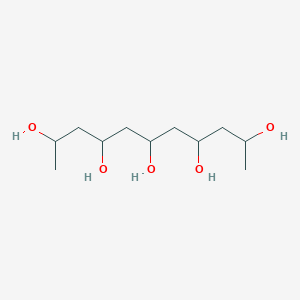
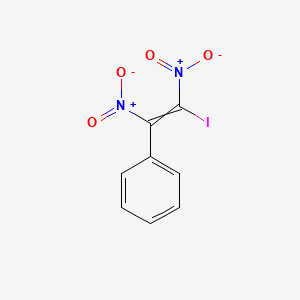
![Ethanediamide, [2-[3,4-bis(difluoromethoxy)phenyl]ethyl]-](/img/structure/B14268457.png)
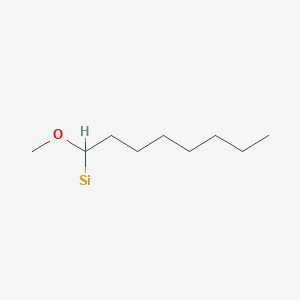
![2-(2-{4-[(E)-(4-Nitrophenyl)diazenyl]anilino}ethoxy)ethan-1-ol](/img/structure/B14268464.png)
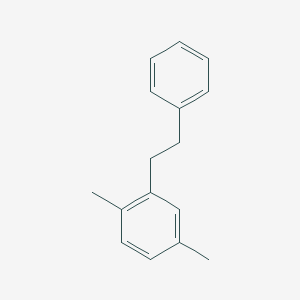
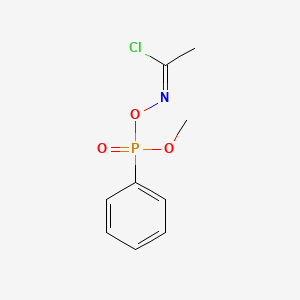

![3-[(2-{4-[(E)-(6-Chloro-1,3-benzothiazol-2-yl)diazenyl]phenyl}ethyl)amino]propanenitrile](/img/structure/B14268476.png)
